[3-(6-Methylpyridazin-3-yl)oxyphenyl]-morpholin-4-ylmethanone
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Overview
Description
[3-(6-Methylpyridazin-3-yl)oxyphenyl]-morpholin-4-ylmethanone is a compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the pyridazinone moiety in the structure contributes to its biological activity, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(6-Methylpyridazin-3-yl)oxyphenyl]-morpholin-4-ylmethanone typically involves multiple steps. One common method includes the reaction of 6-methylpyridazin-3-ylmethanol with a suitable phenyl derivative under specific reaction conditions. The reaction is often carried out in the presence of a base and a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to streamline the process and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[3-(6-Methylpyridazin-3-yl)oxyphenyl]-morpholin-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting phosphodiesterase enzymes.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of [3-(6-Methylpyridazin-3-yl)oxyphenyl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes, such as phosphodiesterase, by binding to their active sites. This inhibition can lead to a decrease in the levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 6-Methylpyridazin-3-ylmethanol
- 6-Methylpyridazin-3-ylmethanamine dihydrochloride
- 4-(5-Methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one
Uniqueness
Compared to similar compounds, [3-(6-Methylpyridazin-3-yl)oxyphenyl]-morpholin-4-ylmethanone exhibits unique properties due to the presence of both the pyridazinone and morpholine moieties. This combination enhances its biological activity and makes it a versatile compound for various applications .
Properties
IUPAC Name |
[3-(6-methylpyridazin-3-yl)oxyphenyl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-12-5-6-15(18-17-12)22-14-4-2-3-13(11-14)16(20)19-7-9-21-10-8-19/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEAFNTYBTZLCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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